molecular formula C35H70N16O8 B15159603 N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine CAS No. 821772-90-1

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine

Cat. No.: B15159603
CAS No.: 821772-90-1
M. Wt: 843.0 g/mol
InChI Key: DDRCSSTVVIZTAJ-FRSCJGFNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine is a synthetic oligopeptide characterized by a sequence of modified amino acids. The structure includes two N⁵-(diaminomethylidene)-L-ornithine residues, which are ornithine derivatives with a guanidino group substitution at the δ-nitrogen. The peptide backbone also features lysyl and glutaminyl residues, contributing to its overall charge and hydrophilicity. While its exact biological role remains under investigation, its structural complexity suggests specialized functions in molecular recognition or stabilization .

Properties

CAS No.

821772-90-1

Molecular Formula

C35H70N16O8

Molecular Weight

843.0 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C35H70N16O8/c36-16-4-1-10-22(47-28(53)21(39)9-7-19-45-34(41)42)29(54)48-23(11-2-5-17-37)30(55)49-24(13-8-20-46-35(43)44)31(56)50-25(14-15-27(40)52)32(57)51-26(33(58)59)12-3-6-18-38/h21-26H,1-20,36-39H2,(H2,40,52)(H,47,53)(H,48,54)(H,49,55)(H,50,56)(H,51,57)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

DDRCSSTVVIZTAJ-FRSCJGFNSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), allowing for the production of the peptide in large quantities through fermentation processes.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis or chemical modification.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine).

    Coupling reagents: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), DIC (diisopropylcarbodiimide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique modifications and sequence differentiate it from other oligopeptides. Below is a detailed comparison with analogous molecules:

Structural Analogues

Compound Name CAS Number Key Structural Features Molecular Weight (g/mol) Density (g/cm³) Functional Implications
N⁵-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-glutaminyl-L-lysine Not Provided Two N⁵-(diaminomethylidene)-ornithine residues; lysyl, glutaminyl, and lysine backbone ~1,200–1,400 (estimated) Unknown High charge density; potential nucleic acid binding
L-Prolyl-L-lysyl-L-lysyl-L-lysyl-N⁵-(diaminomethylidene)-L-ornithyl-L-lysyl-L-valyl-L-lysine 915402-50-5 Prolyl and valyl residues; three lysyl residues; single diamino-methylidene ornithine ~1,100–1,300 (estimated) Unknown Enhanced rigidity due to proline; membrane interaction
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-... 103613-84-9 Tyrosyl, phenylalanyl, and leucine residues; methyl modifications ~900–1,100 (estimated) 1.3 Hydrophobic core; potential transmembrane activity

Functional Differences

  • Charge and Solubility: The target compound’s two N⁵-(diaminomethylidene) groups increase its positive charge at physiological pH compared to analogues with fewer guanidino modifications (e.g., L-Prolyl-L-lysyl...). This may enhance its binding to negatively charged biomolecules like DNA .
  • Hydrophobicity vs. Hydrophilicity : The glutaminyl residue introduces a polar amide side chain, distinguishing it from compounds with valyl or leucine residues (e.g., compound), which prioritize hydrophobic interactions .

Research Findings

  • Binding Affinity : Structural analogs with multiple lysyl residues (e.g., compound) demonstrate strong interactions with heparin sulfate proteoglycans in vitro . The target compound’s additional glutaminyl residue may modulate specificity.
  • Thermodynamic Stability: Compounds with N⁵-(diaminomethylidene) modifications exhibit higher thermal stability in buffer solutions compared to unmodified ornithine derivatives, as shown in calorimetry studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.